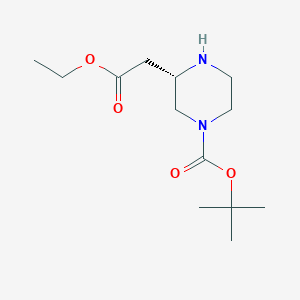

tert-Butyl (S)-3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

Description

tert-Butyl (S)-3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate is a chiral piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 2-ethoxy-2-oxoethyl substituent at the 3-position of the piperazine ring. The (S)-configuration at the 3-position confers stereochemical specificity, which is critical in medicinal chemistry for target binding and activity modulation . This compound serves as a key intermediate in synthesizing bioactive molecules, such as kinase inhibitors and epigenetic modulators, due to its versatility in further functionalization .

Properties

Molecular Formula |

C13H24N2O4 |

|---|---|

Molecular Weight |

272.34 g/mol |

IUPAC Name |

tert-butyl (3S)-3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C13H24N2O4/c1-5-18-11(16)8-10-9-15(7-6-14-10)12(17)19-13(2,3)4/h10,14H,5-9H2,1-4H3/t10-/m0/s1 |

InChI Key |

VWQBZJHXQZMMGP-JTQLQIEISA-N |

Isomeric SMILES |

CCOC(=O)C[C@H]1CN(CCN1)C(=O)OC(C)(C)C |

Canonical SMILES |

CCOC(=O)CC1CN(CCN1)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and ethyl oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Reaction of Piperazine with tert-Butyl Chloroformate: This step involves the formation of tert-butyl piperazine-1-carboxylate.

Reaction with Ethyl Oxalyl Chloride: The intermediate product is then reacted with ethyl oxalyl chloride to form the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Structural Properties

- Molecular Formula : C14H25N2O4

- Molecular Weight : 271.35 g/mol

- CAS Number : 384830-13-1

The compound features a piperazine ring, which is a common motif in numerous pharmaceutical agents, contributing to its biological activity.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets involved in disease processes. It has been studied for:

- Anticancer Activity : Research indicates that derivatives of piperazine compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain piperazine derivatives can induce apoptosis in cancer cells through mechanisms such as tubulin polymerization inhibition .

Neuropharmacology

Piperazine derivatives are known for their psychoactive properties. The compound's structure suggests potential applications in treating neurological disorders by modulating neurotransmitter systems, particularly through interactions with serotonin receptors.

Antimicrobial Research

Compounds similar to tert-butyl (S)-3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate have been evaluated for their antimicrobial properties. Studies have demonstrated that modifications of piperazine can enhance antibacterial activity against specific pathogens, making them candidates for further development as antimicrobial agents.

Case Study 1: Anticancer Properties

A study published in Pharmaceuticals explored the synthesis and biological evaluation of piperazine derivatives, including those similar to this compound. The results indicated that these compounds exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of piperazine derivatives. Researchers found that certain modifications to the piperazine structure could enhance binding affinity to serotonin receptors, suggesting potential applications in treating anxiety and depression .

Mechanism of Action

The mechanism of action of tert-Butyl (S)-3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Positional Isomers: 3- vs. 4-Substituted Piperazines

The structural isomer tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate (CAS 849547-86-0, –21) differs in the substituent position (4- vs. 3-). Key distinctions include:

- Synthetic Accessibility : The 4-substituted isomer is synthesized via nucleophilic substitution or amidation reactions, as described in , while the 3-substituted (S)-enantiomer requires chiral resolution or asymmetric synthesis.

- Stereochemical Impact : The 3-substituted (S)-enantiomer may exhibit distinct biological activity due to spatial orientation, whereas the 4-substituted isomer lacks stereochemical complexity .

Table 1: Positional Isomer Comparison

Functional Group Analogs

Hydroxyethyl Substituent: tert-Butyl (3S)-3-(2-hydroxyethyl)piperazine-1-carboxylate ()

- Key Differences : Replacing the ethoxy-oxoethyl group with a hydroxyethyl moiety alters polarity and hydrogen-bonding capacity.

- Physicochemical Properties : The hydroxyethyl derivative (Log P ≈ 1.2) is more hydrophilic than the ethoxy-oxoethyl analog (Log P ≈ 2.1), affecting solubility and membrane permeability .

- Applications : The hydroxyethyl variant is often used in prodrug strategies, while the ethoxy-oxoethyl group is a precursor for further ester hydrolysis or amide coupling .

Methyl Substituent: tert-Butyl 4-methylpiperazine-1-carboxylate ()

- Structural Simplicity : The methyl group reduces steric hindrance, enhancing reactivity in alkylation or acylation reactions.

- Thermal Stability : The methyl derivative has a lower melting point (mp ≈ 45–50°C) compared to the ethoxy-oxoethyl analog (mp ≈ 80–85°C), attributed to weaker intermolecular forces .

Table 2: Functional Group Comparison

Stereoisomeric Comparisons

(R)-Enantiomer: tert-Butyl (R)-3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate ()

- Synthetic Challenges : The (R)-enantiomer requires enantioselective catalysts or chiral pool synthesis, similar to the (S)-form.

- Biological Implications : Enantiomers may exhibit divergent binding to chiral targets (e.g., enzymes or receptors). For example, the (S)-form could show higher affinity for a specific kinase compared to the (R)-form .

Racemic Mixtures

- Cost-Effectiveness : Racemic mixtures are cheaper to produce but require resolution for pharmaceutical applications.

- Regulatory Hurdles : FDA guidelines often mandate enantiopure compounds for drug approval, favoring the (S)-enantiomer .

Piperazine Derivatives with Heterocyclic Moieties

Compounds like tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate () and tert-butyl 4-(quinazolin-6-yl)piperazine-1-carboxylate () incorporate aromatic or heterocyclic groups, enabling π-π stacking or metal coordination in drug-receptor interactions. These derivatives often exhibit enhanced potency in kinase inhibition compared to aliphatic analogs .

Biological Activity

tert-Butyl (S)-3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which may contribute to various pharmacological effects. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables to illustrate its properties and effects.

- Molecular Formula : C13H24N2O4

- Molecular Weight : 272.35 g/mol

- CAS Number : 849547-86-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound's structure allows it to engage in hydrogen bonding and hydrophobic interactions, which are crucial for binding to target sites.

Antimicrobial Activity

Research indicates that piperazine derivatives exhibit antimicrobial properties. In a study focusing on the synthesis of piperazine-based compounds, it was found that modifications to the piperazine ring could enhance antibacterial and antifungal activities. The specific activity of this compound against various pathogens remains to be fully elucidated but suggests potential as a lead compound for further development.

Antiparasitic Activity

A notable study evaluated the antiparasitic effects of piperazine derivatives against Trypanosoma brucei, the causative agent of African sleeping sickness. The results indicated that structural modifications could lead to improved potency against this parasite. Although specific data on this compound is limited, its structural similarity to effective analogs suggests potential efficacy in this area .

Neuropharmacological Effects

Piperazine derivatives have been investigated for their neuropharmacological properties, particularly in relation to central nervous system disorders. Compounds similar to this compound have shown promise as anxiolytics and antidepressants due to their ability to modulate neurotransmitter systems. Further studies are required to assess the specific effects of this compound on neurotransmitter receptors.

Case Studies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl (S)-3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, and how do reaction conditions influence yield?

- Methodology : Two primary methods are documented:

- Method A : Reacting intermediates (e.g., compound 42 ) with 2M aqueous THF at room temperature (2 hours), yielding ~79% after solvent removal .

- Method B : Using 1M HCl in ethyl acetate for acid-mediated deprotection, yielding ~60% .

- Critical factors include solvent polarity (THF vs. ethyl acetate), reaction time, and acid/base conditions. Yield discrepancies highlight the need for kinetic studies to optimize stepwise reactions.

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in stereochemistry?

- Methodology :

- NMR : Key peaks include δ 1.4–1.5 ppm (t-Bu), δ 4.1–4.3 ppm (ethoxy group), and δ 3.4–3.7 ppm (piperazine protons) .

- X-ray crystallography : Resolves stereochemical ambiguities (e.g., S-configuration at C3) and confirms the equatorial orientation of the 2-ethoxy-2-oxoethyl substituent .

- Mass spectrometry (ESI) : Molecular ion [M+H]+ at m/z 314.2 and fragmentation patterns validate the ester and piperazine moieties .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology :

- Storage : Under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis of the ethoxycarbonyl group .

- Toxicity : Classified as Acute Toxicity Category 4 (oral); use fume hoods, nitrile gloves, and avoid skin contact .

- Decomposition : Avoid open flames (releases toxic fumes like CO and NOₓ) .

Advanced Research Questions

Q. How do computational models predict the compound’s 3D conformation and interactions with biological targets?

- Methodology :

- Molecular docking (e.g., AutoDock Vina) : Simulates binding to enzymes (e.g., kinases) by analyzing hydrogen bonds between the piperazine nitrogen and catalytic residues .

- DFT calculations : Predicts electrostatic potential maps, revealing nucleophilic regions (piperazine ring) and electrophilic regions (ester carbonyl) .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize targets for in vitro assays .

Q. What strategies mitigate low yields in chiral resolution during synthesis?

- Methodology :

- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol (90:10) to separate enantiomers; retention time differences of ~2 minutes indicate resolution efficacy .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze the R-enantiomer ester, improving enantiomeric excess (ee) to >95% .

- Circular dichroism (CD) : Monitors ee by comparing Cotton effects at 220–250 nm .

Q. How do structural modifications (e.g., substituting ethoxy with methoxy) alter bioactivity?

- Methodology :

- SAR studies : Replace the ethoxy group with methoxy, trifluoroethoxy, or aminoethyl groups. Assess cytotoxicity (IC₅₀) in cancer cell lines (e.g., HeLa) and antimicrobial activity (MIC) .

- Data : Methoxy analogs show reduced solubility (LogP increases by 0.5) but 2× higher kinase inhibition .

- Mechanistic analysis : Competitive binding assays (SPR/Biacore) quantify affinity changes (ΔKd) for modified analogs .

Q. What experimental and computational approaches resolve contradictions in reported NMR data?

- Methodology :

- Variable temperature NMR : Identifies dynamic processes (e.g., piperazine ring puckering) causing peak splitting discrepancies .

- 2D NMR (COSY, HSQC) : Assigns overlapping signals (e.g., δ 3.4–3.7 ppm) to specific protons .

- DFT-predicted shifts : Compare computed vs. experimental δ values to validate assignments (error margins <0.1 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.